BMS-695735 is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This compound is classified as a selective inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways that regulate cell growth and proliferation. The development of BMS-695735 is part of ongoing research efforts to find effective treatments for various types of cancer by targeting specific molecular mechanisms involved in tumorigenesis.
BMS-695735 was developed by Bristol-Myers Squibb, a pharmaceutical company known for its innovative drug discovery and development efforts. The compound falls under the category of kinase inhibitors, specifically targeting the mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancerous cells. By inhibiting these pathways, BMS-695735 aims to halt the proliferation of cancer cells and induce apoptosis.
The synthesis of BMS-695735 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through coupling reactions, often employing palladium-catalyzed cross-coupling methods. Subsequent steps involve functional group modifications to enhance the compound's potency and selectivity.
BMS-695735 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise three-dimensional arrangement of atoms is critical for its interaction with target proteins.
BMS-695735 undergoes various chemical reactions, primarily involving interactions with target kinases. These interactions can lead to covalent modifications or reversible binding, depending on the nature of the kinase and the specific reaction conditions.
The mechanism of action for BMS-695735 involves its binding to specific kinases within the MAPK signaling pathway. By inhibiting these kinases, BMS-695735 disrupts downstream signaling events that promote cell division and survival in cancer cells.
BMS-695735 is typically presented as a solid at room temperature with moderate solubility in organic solvents. Its melting point and solubility characteristics are essential for formulation development in pharmaceutical applications.
BMS-695735 has potential applications in scientific research, particularly in preclinical studies aimed at understanding its efficacy against various cancers. Its role as a selective kinase inhibitor positions it as a candidate for targeted therapy strategies in oncology.
BMS-695735 emerged from a systematic medicinal chemistry campaign at Bristol Myers Squibb (BMS) aimed at optimizing the benzimidazole chemotype for targeting the insulin-like growth factor-1 receptor (IGF-1R). Its discovery was disclosed in 2008 as part of efforts to improve the pharmacokinetic and safety profile of the lead compound BMS-536924, an earlier benzimidazole IGF-1R inhibitor. BMS-536924 demonstrated promising in vivo antitumor activity but suffered from significant limitations, including potent CYP3A4 inhibition, pregnane X receptor (PXR)-mediated CYP3A4 induction, poor aqueous solubility, and high plasma protein binding [5]. Through scaffold modification, BMS scientists replaced the imidazole side chain with a 4-chloropyrazole moiety and introduced a 3-fluoropropyl group on the piperidine ring. This yielded BMS-695735 (compound 10), which retained potent IGF-1R inhibition while exhibiting reduced CYP3A4 interactions, lower PXR activation, and improved solubility—critical advancements enabling its progression as an orally bioavailable antitumor candidate [5].
BMS-695735 belongs to the benzimidazole class of small-molecule kinase inhibitors. Its chemical structure is defined as 4-((2-(4-chloro-1H-pyrazol-1-yl)ethyl)amino)-3-(5-(1-(3-fluoropropyl)piperidin-4-yl)-7-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (CAS: 1054315-48-8) with a molecular weight of 512.02 g/mol (C₂₆H₃₁ClFN₇O) [4] [6]. Key structural features include:
Table 1: Physicochemical Properties of BMS-695735
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₁ClFN₇O |
Molecular Weight | 512.02 g/mol |
CAS Number | 1054315-48-8 |
Solubility | Soluble in DMSO; insoluble in water |
Purity | >98% (HPLC) |
Storage Conditions | -20°C (solid); -80°C (solution) |
BMS-695735 is a potent and selective ATP-competitive inhibitor of IGF-1R tyrosine kinase, exhibiting an IC₅₀ of 34 nM against the purified enzyme [6]. IGF-1R is a transmembrane receptor tyrosine kinase (RTK) central to the regulation of cell growth, survival, and metabolism. Structurally, it exists as a disulfide-linked (αβ)₂ heterotetramer. Ligand binding (IGF-1 or IGF-2) induces autophosphorylation of tyrosine residues (Y1131, Y1135, Y1136) in the activation loop, triggering downstream signaling via the PI3K-AKT-mTOR and RAS-MAPK pathways [2] [10]. BMS-695735 binds the kinase domain in its active conformation, stabilizing the "C-helix-in" and "DFG-Asp-in" states. This prevents ATP binding and subsequent transphosphorylation, effectively blocking signal transduction [10]. While BMS-695735 exhibits moderate cross-reactivity with the insulin receptor (IR; IC₅₀ = 72 nM) due to high kinase domain homology, it shows negligible activity against PKCα, PKCδ, IKK, Akt, or CDK2, underscoring its selectivity within the kinome [6].
Table 2: Kinase Selectivity Profile of BMS-695735
Kinase | IC₅₀ (nM) | Kinase | IC₅₀ (nM) |
---|---|---|---|
IGF-1R | 34 | FAK | 165 |
Insulin Receptor (IR) | 72 | Lck | 14 |
PKCα | >10,000 | CDK2 | >10,000 |
The IGF-1R pathway represents a high-priority oncology target due to its pivotal role in tumorigenesis and cancer progression. Key rationales include:
Table 3: Nomenclature of BMS-695735
Identifier Type | Name(s) |
---|---|
Systematic IUPAC | 4-((2-(4-Chloro-1H-pyrazol-1-yl)ethyl)amino)-3-(5-(1-(3-fluoropropyl)piperidin-4-yl)-7-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one |
Synonyms | BMS-695735; BMS 695735; BMS695735; CHEMBL459729; BDBM27888; DNC008930 |
CAS Registry | 1054315-48-8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7